Isodesmosine chloride

Descripción

Propiedades

IUPAC Name |

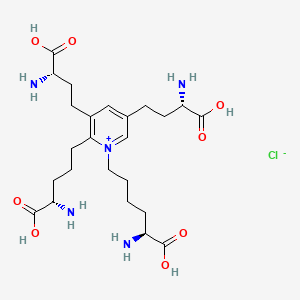

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMCXWKTFGHKA-CHZBJCAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40ClN5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746649 |

Source

|

| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10059-18-4 |

Source

|

| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Isodesmosine and Desmosine Biosynthesis Pathway

A Critical Analysis for Drug Development and Matrix Biology

Executive Summary

Elastin integrity is the mechanical cornerstone of vascular, pulmonary, and dermal tissues.[1][2][3] The unique stability of mature elastin is derived entirely from its cross-linking architecture, specifically the tetrafunctional pyridinium amino acids: Desmosine (DES) and Isodesmosine (IDES) .[4]

For researchers and drug developers, these molecules are not merely structural components; they are definitive biomarkers of extracellular matrix (ECM) degradation.[3] Unlike other matrix byproducts, DES and IDES are unique to elastin and are not reused by the body. Their presence in biofluids (urine, plasma, sputum) provides a 1:1 stoichiometric record of elastin proteolysis, making them critical endpoints in clinical trials for COPD, Alpha-1 Antitrypsin Deficiency (AATD), and fibrotic disorders.[3]

This guide dissects the biosynthetic causality of these cross-links and provides a validated analytical framework for their quantification.

Molecular Architecture & Stoichiometry

Mature elastin is an insoluble polymer formed from the soluble precursor tropoelastin (~60-70 kDa).[3][4] The transition from soluble monomer to insoluble fiber is driven by the formation of covalent cross-links.

-

The "3+1" Rule: Both DES and IDES are formed by the condensation of three allysine residues (aldehyde derivative of lysine) and one intact lysine residue .

-

Structure: They share a pyridinium ring core with four amino-carboxyl side chains, allowing them to covalently tie together up to four distinct polypeptide chains.[3] This "knot" structure confers the rubber-like elasticity and extreme chemical insolubility of elastin.

The Biosynthesis Pathway: Mechanism of Action

The pathway is a biphasic process: an enzymatic initiation followed by a cascade of spontaneous chemical condensations.

Phase I: Enzymatic Initiation (The LOX Checkpoint)

The rate-limiting step occurs in the extracellular space immediately after tropoelastin secretion.

-

Cofactor: Copper (Cu²⁺) and Lysyl Tyrosyl Quinone (LTQ).[3]

-

Mechanism: LOX oxidatively deaminates the

-amino group of specific lysine residues within the hydrophobic domains of tropoelastin.[7] -

Reaction:

[3][5] -

Outcome: Formation of Allysine (peptidyl-aminoadipic-semialdehyde), a highly reactive aldehyde.[3]

Phase II: Spontaneous Condensation (The Pyridinium Cascade)

Once allysine is formed, no further enzymatic activity is required.[3] The aldehyde groups drive a series of Schiff base and aldol condensation reactions.

-

Bifunctional Cross-link Formation:

-

Trifunctional Intermediate:

-

Dehydromerodesmosine: Formed when Allysine Aldol condenses with an unmodified lysine (or

-LNL condenses with an allysine).[3]

-

-

Tetrafunctional Maturation (Ring Closure):

-

The final pyridinium ring is formed by the condensation of Dehydromerodesmosine with a fourth lysine derivative (specifically another Allysine ).

-

Isomerization: The specific orientation of the condensation determines whether Desmosine or Isodesmosine is formed. They are structural isomers differing only in the position of the side chains on the pyridinium ring.[8]

-

Visualization: The Biosynthetic Cascade

The following diagram maps the logical flow from Tropoelastin to the final cross-links.

Caption: Step-wise condensation of lysine residues into tetrafunctional pyridinium cross-links via LOX activity.

Analytical Methodologies: The LC-MS/MS Standard

For drug development, relying on ELISA for DES/IDES is risky due to antibody cross-reactivity.[3] Isotope-Dilution LC-MS/MS is the only self-validating system capable of distinguishing DES from IDES and delivering absolute quantification.

The "Self-Validating" Protocol

This workflow ensures data integrity by using an internal standard to correct for hydrolysis losses and matrix effects.

1. Sample Preparation (Hydrolysis)

-

Objective: Break the peptide bonds to release free DES/IDES.

-

Reagent: 6M HCl.

-

Condition: 110°C for 24 hours (or 145°C for 4 hours for rapid protocols).

-

Critical Control: Add Internal Standard (IS) before hydrolysis.[3]

-

Recommended IS: Deuterated Desmosine (

-Desmosine) or

-

2. Solid Phase Extraction (SPE)

-

Objective: Remove abundant amino acids and salts that cause ion suppression.[3]

-

Stationary Phase: Cellulose cartridge (CF1) or porous graphitic carbon (PGC).[3]

-

Mechanism: DES/IDES are highly polar and retained on cellulose in organic solvents (butanol:acetic acid) while contaminants wash through.[3] Elution occurs with water.[3]

3. LC-MS/MS Quantification

-

Separation: A PGC column (e.g., Hypercarb) is required to separate the DES and IDES isomers, which have identical masses (

526.3).[3] -

Detection: Positive Electrospray Ionization (ESI+).[3]

-

MRM Transitions (Multiple Reaction Monitoring):

Visualization: Analytical Workflow

Caption: Validated LC-MS/MS workflow for absolute quantification of elastin cross-links.

Strategic Implications for Drug Development

A. Biomarker Utility

Because DES and IDES are not absorbed from the diet (they are not transported across the gut) and are not metabolized, their urinary excretion represents total body elastin breakdown .[3]

-

COPD/Emphysema: Elevated levels correlate with lung density loss (CT scans) and disease progression.[3]

-

Fibrosis (IPF): While typically associated with degradation, altered ratios of cross-links can indicate aberrant remodeling.[3]

B. Targeting the Pathway

-

LOX Inhibition: In fibrotic diseases, inhibiting LOX (e.g., with Simtuzumab or novel small molecules) aims to prevent the excessive cross-linking that stiffens tissue.[3] Monitoring DES/IDES levels can serve as a pharmacodynamic (PD) marker to verify target engagement (reduction in new cross-link formation).[3]

Data Summary: Key Parameters

| Parameter | Desmosine (DES) | Isodesmosine (IDES) |

| Molecular Weight | 526.61 g/mol | 526.61 g/mol |

| Formula | ||

| Precursors | 3 Allysine + 1 Lysine | 3 Allysine + 1 Lysine |

| Isomer Difference | Ring substitution pattern | Ring substitution pattern |

| Tissue Specificity | Exclusive to Elastin | Exclusive to Elastin |

| Diagnostic Ratio | Typically ~1:1 in mature tissue | Typically ~1:1 in mature tissue |

References

-

Biochemistry of Elastin Cross-linking

-

Partridge, S. M., et al. (1963).[3] "The structure of the cross-linking components in elastin."[4][7][9][10] Biochemical Journal. Link

-

Davis, N. R., & Anwar, R. A. (1970).[3][10] "On the mechanism of formation of desmosine and isodesmosine cross-links of elastin."[1][4][8][9][10] Journal of the American Chemical Society.[10] Link[3]

-

-

Analytical Methods (LC-MS/MS)

-

Ma, S., et al. (2011).[3] "Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation." Journal of Chromatography B. Link

-

Boutin, M., et al. (2009).[3] "Tandem mass spectrometry quantification of desmosine and isodesmosine in urine and plasma." Analytical Chemistry. Link[3]

-

-

Clinical Application (COPD & Biomarkers)

Sources

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Desmosine - Wikipedia [en.wikipedia.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthetic pathway of desmosines in elastin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thorax.bmj.com [thorax.bmj.com]

Technical Guide: Isodesmosine in Elastin Cross-Linking & Biomarker Analysis

Topic: The Role of Isodesmosine in Elastin Cross-Linking Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elastin is the dominant extracellular matrix (ECM) protein conferring recoil properties to dynamic tissues such as the aorta, lungs, and skin.[1] The structural integrity of elastin relies entirely on covalent cross-linking between tropoelastin monomers. Isodesmosine (IDE) and its isomer Desmosine (DES) are unique, tetrafunctional pyridinium cross-links formed via the condensation of four lysine residues. Because these cross-links are unique to mature, insoluble elastin and are not reused during tissue turnover, their liberation into biological fluids (plasma, urine, sputum) serves as a highly specific biomarker for elastin degradation.

This guide details the biochemical mechanism of Isodesmosine formation, its validation as a biomarker in pathological states (COPD, AATD), and the gold-standard LC-MS/MS protocols required for its rigorous quantification in drug development.

Biochemistry of Cross-Linking: The Lysyl Oxidase Pathway

The formation of Isodesmosine is a post-translational modification essential for the insolubility and durability of elastic fibers. It occurs in the extracellular space immediately following the secretion of the soluble precursor, tropoelastin .

Mechanism of Action

-

Secretion & Assembly: Tropoelastin (~60-70 kDa) is secreted onto a microfibrillar scaffold (fibrillin).

-

Oxidative Deamination: The enzyme Lysyl Oxidase (LOX) targets specific lysine residues within the KA (Lysine-Alanine) and KP (Lysine-Proline) domains. LOX oxidatively deaminates the

-amino group of lysine to form allysine ( -

Condensation:

-

Two allysines condense to form Allysine Aldol .

-

Allysine Aldol condenses with a third allysine and a fourth unmodified lysine.

-

This complex condensation creates the pyridinium ring structure characteristic of Isodesmosine and Desmosine.

-

Isodesmosine vs. Desmosine

Structurally, both molecules are isomers containing a pyridinium ring substituted by four amino acid side chains.[2] The distinction lies in the position of the side chains on the ring.[3] In biological systems, they are typically found in a fixed ratio (often ~1:1 to 1:1.5 DES:IDE), and total quantification (DES+IDE) is frequently used as the metric for elastin breakdown.

Biosynthetic Pathway Diagram

Figure 1: The biosynthetic cascade from soluble tropoelastin to insoluble elastin via LOX-mediated formation of Isodesmosine.[4]

Isodesmosine as a Translational Biomarker

Because Isodesmosine is not synthesized de novo in adult tissues (except during repair) and is not absorbed from the diet, its presence in biofluids is a direct stoichiometric measure of mature elastin degradation. This makes it a critical biomarker for diseases involving matrix destruction, such as Chronic Obstructive Pulmonary Disease (COPD), Alpha-1 Antitrypsin Deficiency (AATD), and Cystic Fibrosis.

Quantitative Reference Ranges

The following table summarizes reference ranges derived from LC-MS/MS analysis. Note that values can vary based on the specific internal standard used (e.g., d4-Desmosine vs. 13C-labeled).

| Sample Matrix | Group | Concentration Range (Mean ± SD) | Clinical Significance |

| Urine | Healthy Non-Smoker | 8.0 – 10.0 ng/mg creatinine | Baseline turnover. |

| Urine | COPD (Stable) | 13.0 – 17.0 ng/mg creatinine | Indicates accelerated lung tissue loss. |

| Urine | COPD (Exacerbation) | 18.0 – 23.0 ng/mg creatinine | Correlates with acute inflammatory destruction. |

| Plasma | Healthy | 0.20 – 0.30 ng/mL | Low steady-state circulation. |

| Plasma | COPD | > 0.35 ng/mL | Elevated systemic load; correlates with emphysema severity. |

Data synthesized from Ma et al. (2011) and Huang et al. (2012). [1, 2]

Analytical Methodology: Self-Validating Protocol

Quantifying Isodesmosine is technically challenging due to its high polarity and low concentration. LC-MS/MS with isotope dilution is the only method that satisfies the "Trustworthiness" pillar of E-E-A-T for drug development. ELISA methods exist but often suffer from cross-reactivity and matrix effects.

Experimental Workflow Diagram

Figure 2: Standardized LC-MS/MS workflow for Isodesmosine quantification.

Step-by-Step Protocol (LC-MS/MS)

Objective: Absolute quantification of Desmosine (DES) and Isodesmosine (IDE) in human plasma.

Reagents:

-

6M Hydrochloric Acid (HCl), LC-MS grade.

-

Internal Standard (IS): Deuterated Desmosine (

-Desmosine) or -

Solid Phase Extraction (SPE) Cartridges: Cellulose or CF1 (cation exchange).

Procedure:

-

Spiking (Internal Control):

-

Aliquot 100-500

L of plasma. -

Add a known quantity of Internal Standard (e.g., 2 ng of

-Desmosine). Crucial Step: Adding IS before hydrolysis corrects for recovery losses during the harsh acid treatment.

-

-

Acid Hydrolysis:

-

Drying & Reconstitution:

-

Evaporate the acid hydrolysate to dryness using a SpeedVac or nitrogen stream.

-

Reconstitute in mobile phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid).

-

-

Solid Phase Extraction (SPE):

-

Apply sample to a pre-conditioned CF1 cellulose cartridge.

-

Wash to remove salts and non-cross-linked amino acids.

-

Elute DES/IDE fractions.

-

-

LC-MS/MS Detection:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column is preferred due to the polarity of the pyridinium ring.

-

Transitions (MRM): Monitor specific mass transitions.

-

Desmosine:

526.3 -

Isodesmosine:

526.3 -

Internal Standard (

-Des):

-

-

Therapeutic Implications in Drug Development

Isodesmosine is increasingly utilized as a surrogate endpoint in Phase 2 clinical trials for drugs targeting elastase activity.

Case Study: Neutrophil Elastase Inhibitors

In the development of Alvelestat (an oral neutrophil elastase inhibitor) for Alpha-1 Antitrypsin Deficiency:

-

Hypothesis: Inhibition of neutrophil elastase should reduce the cleavage of lung elastin.

-

Biomarker Strategy: Plasma Desmosine/Isodesmosine (DID) was used as a primary efficacy endpoint.

-

Outcome: The 240 mg dose demonstrated a statistically significant reduction in plasma DID levels compared to placebo, providing early proof-of-mechanism before changes in spirometry (FEV1) or CT lung density could be detected [3].

Why This Matters

Traditional endpoints like FEV1 decline take years to show significant changes. Isodesmosine provides a "real-time" readout of tissue preservation, allowing for faster "Go/No-Go" decisions in drug pipelines.

References

-

Ma S, Turino GM, Lin YY. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(21):1893-1898. Link

-

Huang JT, et al. Clinical validity of plasma and urinary desmosine as biomarkers for chronic obstructive pulmonary disease. Thorax. 2012;67(6):502-508. Link

-

Stockley R, et al. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis.[4] Respir Med. 2013;107(4):524-533. Link

-

Viglio S, et al. Desmosine and Isodesmosine as Biomarkers of Elastin Degradation in Biological Fluids. Laboratory Investigation. 2023.[4][8][9][10][11] Link

Sources

- 1. Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. mdpi.com [mdpi.com]

- 4. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two randomised controlled phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Desmosine: The Rationale for Its Use as a Biomarker of Therapeutic Efficacy in the Treatment of Pulmonary Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 10. Desmosine as a biomarker for the emergent properties of pulmonary emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Discovery and history of Isodesmosine chloride.

Executive Summary

Isodesmosine chloride is the salt form of isodesmosine, a tetrafunctional pyridinium amino acid unique to mature elastin.[1] Along with its isomer desmosine, it serves as the covalent "rivet" that grants elastin its exceptional durability and recoil properties.[1] Historically isolated via acid hydrolysis of bovine ligamentum nuchae, isodesmosine has evolved from a structural curiosity in the 1960s to a critical translational biomarker in modern drug development.[1] Its presence in biofluids (urine, plasma, sputum) is pathognomonic for elastin degradation, making it a primary endpoint for efficacy studies in Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD).[1][2]

Historical Genesis: The Elastin Puzzle

In the mid-20th century, the insolubility of elastin baffled biochemists.[1] Unlike collagen, which dissolves in hot water to form gelatin, elastin resists solubilization by standard chaotropic agents, proteases, and heat.[1][2]

The Breakthrough (1963): The seminal discovery was made by S.M. Partridge, D.F.[1][2] Elsden, and J. Thomas at the Low Temperature Research Station in Cambridge.[1] They hypothesized that a unique cross-link was responsible for this insolubility.[1][2] By subjecting purified elastin to rigorous acid hydrolysis (6M HCl) and utilizing ion-exchange chromatography, they isolated two unknown compounds with UV absorption spectra characteristic of pyridinium rings.[1][2]

-

Compound A: Desmosine (1,3,4,5-tetrasubstituted pyridinium)[1][2]

-

Compound B: Isodesmosine (1,2,3,5-tetrasubstituted pyridinium)[1][2][3]

The "chloride" designation arises from the isolation method.[1] Because the extraction utilizes hydrochloric acid, the positively charged pyridinium ring is isolated as a chloride salt.[1] This discovery was pivotal, proving that elastin cross-linking is a post-translational modification involving the condensation of lysine residues.[1]

Structural & Chemical Characterization

Isodesmosine is a zwitterionic pyridinium compound.[1][2] The chloride salt form is stable, water-soluble, and hygroscopic.[1]

Chemical Distinction:

While desmosine and isodesmosine are chemically identical in mass (

| Feature | Desmosine | Isodesmosine |

| Pyridinium Substitution | 1, 3, 4, 5 | 1, 2, 3, 5 |

| Symmetry | Asymmetric | Asymmetric |

| Origin | 3 Allysines + 1 Lysine | 3 Allysines + 1 Lysine |

| UV Absorbance | ||

| Role | Cross-links 2 peptide chains | Cross-links 2 peptide chains |

Biosynthetic Mechanism

The formation of isodesmosine is a "silent" biological process occurring in the extracellular matrix. It is strictly dependent on the copper-dependent enzyme Lysyl Oxidase (LOX) .[1][2]

The Mechanism:

-

Precursor: Soluble Tropoelastin is secreted into the extracellular space.[1][2][4]

-

Deamination: LOX oxidatively deaminates the

-amino groups of specific lysine residues, converting them into allysine (an aldehyde).[1][2] -

Condensation: Three allysine residues and one unmodified lysine residue spontaneously condense.[1][2][3]

-

Ring Formation: The condensation forms a dihydro-pyridinium intermediate (dihydroisodesmosine), which oxidizes to the stable pyridinium salt.[1][2]

Visualization: Biosynthetic Pathway

Caption: The stepwise enzymatic conversion of lysine to the stable isodesmosine cross-link.

Technical Methodology: Isolation & Analysis

For researchers, the isolation of isodesmosine chloride is a self-validating protocol.[1] If the final product does not exhibit the characteristic UV shoulder at 278 nm or the specific mass transition in MS, the hydrolysis was incomplete.

Protocol A: Classical Isolation (The "Partridge" Method)

Use Case: Purification of standard material from tissue.

-

Tissue Prep: Minced bovine ligamentum nuchae is defatted with acetone/ether.[1][2]

-

Autoclaving: Autoclave in water (1 atm, 45 min) to solubilize collagen (gelatin).[1][2] Discard supernatant.

-

Hydrolysis: Suspend residue in 6M HCl . Reflux for 24-48 hours under nitrogen (prevents oxidation).[1][2]

-

Evaporation: Remove HCl via rotary evaporation.

-

Chromatography: Apply hydrolysate to a cation-exchange column (e.g., Dowex 50).[1][2] Elute with an HCl gradient (1M to 4M).

Protocol B: Modern LC-MS/MS Quantification

Use Case: Clinical Biomarker Analysis (Plasma/Urine).

-

Internal Standard: Spike sample with

-labeled Isodesmosine . -

Hydrolysis: 6M HCl, 110°C, 24h (for total elastin) OR direct analysis for free isodesmosine.

-

Solid Phase Extraction (SPE): Cellulose cartridge (CF11) or C18.[1][2]

-

LC-MS/MS Parameters:

Visualization: Analytical Workflow

Caption: Standardized workflow for quantifying Isodesmosine in clinical samples.

Clinical & Drug Development Utility

Isodesmosine is a "perfect" biomarker because it is not reused.[1][2] Once elastin is degraded by elastases (MMP-9, Neutrophil Elastase), isodesmosine is excreted renally without metabolization.[1][2]

-

COPD/Emphysema: Levels correlate directly with lung density loss (CT scan).[1][2]

-

AATD: Used to monitor the efficacy of augmentation therapy.[1]

-

Cutis Laxa: Diagnostic for defects in elastin synthesis.[1][2]

Drug Development Endpoint: In Phase II/III trials for elastase inhibitors, a reduction in urinary Isodesmosine is the primary biochemical proof of mechanism.[1]

References

-

Partridge, S. M., Elsden, D. F., & Thomas, J. (1963). Constitution of the Cross-linkages in Elastin.[1][5] Nature, 197, 1297–1298.[1][2] Link[1][2]

-

Thomas, J., Elsden, D. F., & Partridge, S. M. (1963). Partial Structure of Two Major Degradation Products from the Cross-Linkages in Elastin.[1][5] Nature, 200, 651–652.[1][2][5] Link[1][2][5]

-

Davis, N. R., & Anwar, R. A. (1970). On the mechanism of formation of desmosine and isodesmosine cross-links of elastin.[1][5] Journal of the American Chemical Society, 92(12), 3778–3782.[1][5] Link[1][2]

-

Ma, S., et al. (2003). Optimization of the measurement of desmosines in urine by liquid chromatography-tandem mass spectrometry.[1] Journal of Chromatography B, 796(2), 309-320.[1][2] Link

-

Turino, G. M., et al. (2011). Elastin degradation biomarkers in COPD.[1][2] COPD: Journal of Chronic Obstructive Pulmonary Disease, 8(4), 268-275.[1][2] Link

Sources

An In-depth Technical Guide to Isodesmosine Chloride Hydrate: Properties, Handling, and Application

Abstract

Isodesmosine, along with its isomer desmosine, is a poly-functional amino acid exclusive to mature, cross-linked elastin. Its presence in biological fluids is a highly specific indicator of elastin degradation, making it a critical biomarker in the study of pathologies characterized by connective tissue turnover, such as Chronic Obstructive Pulmonary Disease (COPD) and various cardiovascular disorders. This guide provides an in-depth overview of the physicochemical properties, biological significance, and analytical methodologies for isodesmosine chloride hydrate. Furthermore, it outlines best-practice protocols for its handling, storage, and use as a reference standard, ensuring data integrity and laboratory safety for researchers, clinicians, and professionals in drug development.

Introduction: The Molecular Signature of Elastin Degradation

Elastin is the key extracellular matrix protein responsible for the resilience and elasticity of tissues subjected to mechanical stress, such as the lungs, skin, and arteries.[1] The remarkable durability of elastin fibers is conferred by unique covalent cross-links formed from lysine residues.[1][2][3] Isodesmosine and its isomer, desmosine, are the tetra-functional, pyridinium-based amino acids that constitute these critical cross-links.[2][4]

The formation of isodesmosine involves the condensation of four lysine residues from adjacent tropoelastin polypeptide chains, a process initiated by the enzyme lysyl oxidase.[2] This intricate cross-linking renders elastin insoluble and exceptionally stable. Consequently, the detection of free or peptide-bound isodesmosine in biological matrices like urine, plasma, or sputum serves as a direct and specific biomarker of active elastin catabolism.[5][6][7] Monitoring isodesmosine levels provides invaluable insights into the progression of diseases involving elastin damage and offers a quantitative measure to assess the efficacy of therapeutic interventions aimed at preserving the integrity of the extracellular matrix.[7][8]

Physicochemical Properties of Isodesmosine Chloride Hydrate

Isodesmosine is typically supplied as a chloride hydrate salt to improve its stability and handling characteristics. Understanding its fundamental properties is crucial for its correct application as an analytical standard.

| Property | Value | Source |

| Chemical Name | 2-amino-6-[2-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid chloride hydrate | PubChem |

| Molecular Formula | C₂₄H₄₀ClN₅O₈ (xH₂O) | U.S. Biological[9] |

| Molecular Weight | 562.06 g/mol (anhydrous basis) | U.S. Biological[9] |

| CAS Number | 991-01-5 | PubChem[10] |

| Appearance | White to off-white powder/solid | HMDB[10] |

| Solubility | Slightly soluble in water | U.S. Biological[9] |

| Key Characteristic | Extremely hygroscopic | U.S. Biological[9], Millipore[11] |

| UV Absorption Max | ~268 nm | Millipore[11] |

Biological Role and Mechanism of Formation

The biosynthesis of isodesmosine is a hallmark of elastogenesis and is fundamental to the function of elastic tissues. The process provides a robust, covalent network that endows elastin with its characteristic rubber-like properties.[5]

The pathway can be summarized as follows:

-

Lysine Oxidation: The enzyme lysyl oxidase acts on specific lysine residues within tropoelastin monomers, converting the ε-amino group into an aldehyde, forming allysine.

-

Condensation: Three allysine residues and one unmodified lysine residue from adjacent tropoelastin chains undergo a series of condensation reactions.

-

Pyridinium Ring Formation: These reactions culminate in the formation of a stable, positively charged pyridinium ring, covalently linking the four polypeptide chains. This final structure is isodesmosine (or its isomer, desmosine).

This process is visually represented in the following diagram:

Caption: Biosynthesis of an isodesmosine cross-link from lysine residues.

Guidelines for Handling, Storage, and Solution Preparation

The integrity of isodesmosine chloride hydrate as an analytical standard is contingent upon meticulous handling and storage. Its highly hygroscopic nature is the most critical factor to manage.[9][11]

Storage

-

Temperature: Store vials at -20°C for long-term stability.[9]

-

Desiccation: The compound is extremely hygroscopic and must be stored over a desiccant, such as silica gel, within a sealed container or desiccator.[9]

-

Light Sensitivity: Protect from light to prevent potential photodegradation.[11]

Handling and Solution Preparation Workflow

Adherence to a strict workflow is essential to minimize exposure to atmospheric moisture and ensure accurate concentration of stock solutions.

Caption: Workflow for preparing Isodesmosine Chloride Hydrate stock solutions.

Analytical Methodologies for Quantification

The quantification of isodesmosine in biological samples requires highly sensitive and specific analytical techniques due to its low physiological concentrations.[5] The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][12][13]

Overview of Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used with UV detection (at ~268-270 nm), but it may lack the sensitivity and specificity for complex biological matrices.[14][15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers greater specificity by monitoring for the mass-to-charge ratio (m/z) of isodesmosine (526).[15][16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most robust and sensitive method.[13] It involves the selection of the parent ion (m/z 526) and monitoring for specific fragment ions, providing unequivocal identification and accurate quantification, often using a stable isotope-labeled internal standard.[12][17][18]

-

Immunoassays (ELISA): While offering high throughput, ELISAs may be subject to cross-reactivity and require rigorous validation against a reference method like LC-MS/MS.[13]

Standard Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol provides a generalized workflow for the quantification of total (free and peptide-bound) isodesmosine in a biological fluid like plasma or urine.

A. Rationale: Biological samples contain isodesmosine primarily in peptide-bound form. Acid hydrolysis is necessary to liberate the free amino acid for analysis. A stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and injection.

B. Step-by-Step Methodology:

-

Sample Collection: Collect and store biological samples (e.g., plasma, urine, sputum) at -80°C until analysis.

-

Internal Standard Spiking: To a known volume of sample (e.g., 0.2 mL), add a precise amount of a stable isotope-labeled internal standard, such as [(13)C3,(15)N1]-isodesmosine or d4-desmosine.[12][13][17]

-

Acid Hydrolysis: Add an equal volume of concentrated hydrochloric acid (to a final concentration of 6N HCl).[18] Seal the tube and heat at 110°C for 18-24 hours to hydrolyze peptides and proteins.

-

Solid-Phase Extraction (SPE):

-

Neutralize the hydrolyzed sample.

-

Condition an SPE cartridge (e.g., CF1 cellulose) as per the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the desmosine/isodesmosine fraction.

-

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known, small volume of the initial LC mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a suitable column (e.g., mixed-mode reversed-phase/cation-exchange) to separate isodesmosine from its isomer and other matrix components.[14]

-

Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Monitor the transition for isodesmosine (e.g., m/z 526 -> 481 or 526 -> 397) and the corresponding transition for the internal standard.[15][18]

-

-

Quantification: Create a calibration curve using the isodesmosine chloride hydrate standard. Calculate the concentration of isodesmosine in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for Isodesmosine quantification by LC-MS/MS.

Safety and Disposal

While the toxicological properties of isodesmosine have not been fully investigated, it should be handled with standard laboratory precautions.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[20] Handle in a well-ventilated area or chemical fume hood.

-

First Aid:

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.

Conclusion

Isodesmosine chloride hydrate is an indispensable tool for research into diseases involving elastin degradation. Its utility as a biomarker is unparalleled due to its specificity to mature elastin. Accurate and reproducible quantification hinges on the use of robust analytical methods, primarily LC-MS/MS, and the meticulous handling of the analytical standard. By adhering to the principles of proper storage, solution preparation, and validated analytical protocols outlined in this guide, researchers can ensure the highest quality data, paving the way for new diagnostic insights and the development of effective therapies targeting connective tissue pathologies.

References

-

Isodesmosine. Wikipedia.[Link]

-

Isodesmosine. PubChem.[Link]

-

Isodesmosine – Knowledge and References. Taylor & Francis Online.[Link]

-

Material Safety Data Sheet - Inosine, 99%. Cole-Parmer.[Link]

-

HPLC Determination of Desmosine on Primesep C Column. SIELC Technologies.[Link]

-

Desmosine: The Rationale for Its Use as a Biomarker of Therapeutic Efficacy in the Treatment of Pulmonary Emphysema. MDPI.[Link]

-

Desmosine. Wikipedia.[Link]

-

Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry. NIH National Library of Medicine.[Link]

-

[(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation. PubMed.[Link]

-

Isodesmosine | C24H40N5O8+ | CID 13811. PubChem, NIH.[Link]

-

Desmosine as a biomarker of elastin degradation in COPD: current status and future directions. PubMed.[Link]

-

Safety Data Sheet - Isodesmosine. MP Biomedicals.[Link]

-

Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. NIH National Library of Medicine.[Link]

-

Three detection methods for HPLC analysis of desmosine (DES) and... ResearchGate.[Link]

-

Desmosine as a biomarker of elastin degradation in COPD: current status and future directions. ERS Publications.[Link]

-

Isodesmosine | 991-01-5 | Reference standards. Shimadzu Chemistry & Diagnostics.[Link]

-

The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum. PNAS.[Link]

-

Desmosine - 263275. Millipore.[Link]

-

Desmosine as a biomarker for the emergent properties of pulmonary emphysema. Frontiers in Medicine.[Link]

-

Elastin Degradation: An Effective Biomarker in COPD. Dupuytren Research Group.[Link]

-

Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation. PubMed.[Link]

-

Desmosine – Knowledge and References. Taylor & Francis.[Link]

Sources

- 1. dupuytrens.org [dupuytrens.org]

- 2. Isodesmosine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Desmosine as a biomarker for the emergent properties of pulmonary emphysema [frontiersin.org]

- 4. Desmosine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Desmosine: The Rationale for Its Use as a Biomarker of Therapeutic Efficacy in the Treatment of Pulmonary Emphysema [mdpi.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. usbio.net [usbio.net]

- 10. Isodesmosine | C24H40N5O8+ | CID 13811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Desmosine | 263275 [merckmillipore.com]

- 12. Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Determination of Desmosine on Primesep C Column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. fishersci.com [fishersci.com]

- 21. mpbio.com [mpbio.com]

Methodological & Application

Application Note: Quantitative Analysis of Urinary Isodesmosine via Competitive ELISA

Introduction & Biological Context

Elastin is the critical structural protein conferring elasticity to tissues such as the lungs, aorta, and skin. Unlike other proteins, mature elastin has an extremely low turnover rate. Its degradation is a pathological hallmark of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and aortic aneurysms.

Isodesmosine (DES) and its isomer Desmosine are pyridinium cross-links unique to mature elastin.[1][2] They are formed by the condensation of lysine residues via lysyl oxidase.[3] Because they are not present in precursor tropoelastin and are not metabolized in the body, their excretion in urine is a specific and sensitive "gold standard" biomarker for total body elastin degradation.

The "Free" vs. "Total" Challenge

In urine, Isodesmosine exists in two distinct pools:

-

Free Isodesmosine (~10-15%): Unbound amino acid form.

-

Peptide-Bound Isodesmosine (~85-90%): Small elastin fragments containing the cross-link.

Critical Scientific Insight: Most ELISA antibodies are raised against the free hapten. While some antibodies show cross-reactivity with small peptides, accurate quantification of total elastin breakdown requires acid hydrolysis to convert all peptide-bound forms into free Isodesmosine. This protocol details the methodology for Total Isodesmosine , which offers the highest clinical correlation.

Assay Principle: Competitive Inhibition ELISA

Since Isodesmosine (MW ~526 Da) is a small molecule, it cannot support a "sandwich" antibody pair. Therefore, a Competitive ELISA format is utilized.[4][5][6]

-

Capture Surface: A microtiter plate is coated with an Isodesmosine-Carrier Protein conjugate (e.g., ISO-BSA).

-

Competition: The sample (containing unknown Isodesmosine) and a specific Anti-Isodesmosine Antibody are added.

-

Equilibrium: Free Isodesmosine in the sample competes with the immobilized Isodesmosine for the limited antibody binding sites.

-

Detection: Unbound antibody is washed away.[4][5] A secondary antibody (HRP-conjugated) detects the bound primary antibody.[7]

-

Signal: The signal is inversely proportional to the concentration of Isodesmosine in the sample.

DOT Diagram: Assay Principle & Workflow

Figure 1: Workflow from biological origin through sample pretreatment to competitive ELISA detection.[7][8]

Materials & Reagents

Core Kit Components

-

Microplate: Pre-coated with Isodesmosine-BSA.

-

Standard: Isodesmosine Chloride (Synthetic, >98% purity).

-

Primary Antibody: Rabbit Anti-Isodesmosine (Polyclonal).

-

Secondary Antibody: Goat Anti-Rabbit IgG-HRP.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: 1M Sulfuric Acid.

Required Laboratory Reagents (Not in Kit)

-

Hydrolysis Acid: 12M Hydrochloric Acid (HCl), analytical grade.

-

Neutralization Buffer: 4M NaOH or drying equipment (SpeedVac).

-

Sample Diluent: Phosphate Buffered Saline (PBS) pH 7.4 + 0.1% BSA.

-

Wash Buffer: PBS + 0.05% Tween-20 (PBST).

-

Creatinine Assay Kit: For normalization (Colorimetric Jaffe or Enzymatic).

Sample Preparation Protocol (The "Expert" Method)

A. Collection & Storage[9][10][11]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris and amorphous precipitates.

-

Aliquot supernatant.[10][11] Store at -80°C. Avoid repeated freeze-thaw cycles (max 2 cycles).

B. Acid Hydrolysis (Required for Total Isodesmosine)

Why this matters: Skipping this step measures only ~10% of the biomarker, potentially masking clinical signals.

-

Mix 100 µL of clarified urine with 100 µL of 12M HCl (Final conc. 6M) in a glass vial with a Teflon-lined cap.

-

Incubate at 110°C for 24 hours in a heating block.

-

Evaporation: Cool samples, then evaporate to dryness using a SpeedVac or nitrogen stream at 45°C.

-

Reconstitution: Dissolve the residue in 400 µL of Sample Diluent .

-

Note: This results in a 1:4 dilution factor relative to the original urine.

-

Check pH: Ensure pH is between 7.0 and 7.4 using pH paper. Adjust with trace 1M NaOH if necessary. acidic samples will destroy the antibody.

-

Assay Procedure

Step 1: Standard Curve Preparation

Dissolve Isodesmosine Chloride standard to 1 µg/mL (Stock). Perform serial dilutions in Sample Diluent.

-

Std 1: 100 ng/mL

-

Std 2: 33.3 ng/mL

-

Std 3: 11.1 ng/mL

-

Std 4: 3.7 ng/mL

-

Std 5: 1.23 ng/mL

-

Std 6: 0.41 ng/mL

-

Std 7: 0 ng/mL (Blank/B0)

Step 2: Competitive Binding

-

Wash: Wash the plate 2 times with 300 µL Wash Buffer to activate the surface.

-

Add Samples: Pipette 50 µL of Standards and Hydrolyzed Samples into designated wells in duplicate.

-

Add Antibody: Immediately add 50 µL of Primary Anti-Isodesmosine Antibody to all wells.

-

Incubate: Cover with plate sealer. Incubate for 90 minutes at 37°C (or overnight at 4°C for higher sensitivity).

-

Mechanism:[8] Free Isodesmosine in solution competes with the plate-bound Isodesmosine for the antibody.

-

Step 3: Washing & Detection[4][7][8]

-

Aspirate contents and wash 4 times with 300 µL Wash Buffer. Ensure complete removal of liquid after the last wash by tapping on absorbent paper.[9]

-

Add 100 µL of HRP-Conjugated Secondary Antibody.

-

Incubate for 60 minutes at Room Temperature (RT) .

-

Wash 4 times as above.

Step 4: Signal Development

-

Add 100 µL of TMB Substrate. Incubate in the dark at RT for 15-20 minutes.

-

Observation: Color should turn blue. The Standard 7 (0 ng/mL) will be the darkest; high concentrations will be lighter.

-

-

Add 50 µL of Stop Solution. Color turns yellow.

-

Read Absorbance (OD) at 450 nm immediately.

Data Analysis & Normalization

A. Curve Fitting

-

Calculate mean OD for each standard and sample.

-

Calculate % Binding (B/B0) :

-

Plot %B/B0 (y-axis) vs. Log Concentration (x-axis).

-

Use a 4-Parameter Logistic (4-PL) regression for the best fit. Linear regression is not suitable for competitive ELISA.

B. Calculation & Dilution Correction

Determine the concentration (

C. Creatinine Normalization (Crucial)

Urine concentration varies with hydration. You must normalize to creatinine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (B0 Low) | Incomplete washing | Increase wash steps to 5x; use automated washer. |

| Poor Sensitivity (Steep Curve) | Antibody concentration too high | Titrate primary antibody down to increase competition pressure. |

| Drift / High CV% | Pipetting error or Temperature gradient | Use reverse pipetting; ensure plate is sealed and temperature is uniform. |

| Yellowing of Samples | Residual Acid from Hydrolysis | Check pH of reconstituted samples. If <6.0, neutralize carefully with NaOH. |

| "Hook Effect" | Extremely high ISO levels | Rare in competitive assays, but if OD is surprisingly high, check for matrix interference. |

References

-

Ma, S., et al. (2003). "The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum."[13] Proceedings of the National Academy of Sciences, 100(22), 12941-12943.[13] Link

-

Luisetti, M., et al. (2008). "Desmosine as a biomarker of elastin degradation in COPD: current status and future directions." European Respiratory Journal, 32(4), 1146-1157. Link

-

Turino, G. M., & Ma, S. (2011). "Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation."[14][15] Journal of Chromatography B, 879(21), 1893-1898.[15] Link

-

Creative Diagnostics. "Competitive ELISA Principle and Protocol." Link

-

Karakukcu, C., et al. (2024). "Creatinine normalization approach to diluted urine samples screened by LC-MS/MS method."[16] Journal of Microbiology and Infectious Diseases. Link

Sources

- 1. Desmosine as a biomarker of elastin degradation in COPD: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Desmosine as a biomarker of elastin degradation - Clinical Laboratory int. [clinlabint.com]

- 4. praxilabs.com [praxilabs.com]

- 5. microbenotes.com [microbenotes.com]

- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. bosterbio.com [bosterbio.com]

- 11. ELISA sample preparation | Abcam [abcam.com]

- 12. Creatinine: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 13. The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dupuytrens.org [dupuytrens.org]

- 15. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.journalagent.com [pdf.journalagent.com]

Application Note: Quantitative Analysis of Isodesmosine in Sputum by LC-MS/MS

A Robust Protocol for Monitoring Elastin Degradation

Introduction

Isodesmosine (IDS) and its structural isomer Desmosine (DES) are pyridinium-based amino acids formed from the condensation of four lysine residues.[1][2] These molecules are unique and essential cross-links that provide structural integrity and elasticity to the elastin protein. Elastin is a critical component of the extracellular matrix in tissues requiring flexibility, such as the lungs, blood vessels, and skin.[1]

In pathological conditions characterized by excessive inflammation and proteolytic activity, such as Chronic Obstructive Pulmonary Disease (COPD), elastin fibers are degraded by enzymes like neutrophil elastase.[1][3][4] This degradation releases DES and IDS into biological fluids, including sputum, plasma, and urine, making them highly specific biomarkers for monitoring lung tissue injury and the progression of diseases involving elastic tissue destruction.[5][6][7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of these biomarkers.[8] Its high specificity allows for the precise measurement of DES and IDS even at the very low concentrations found in complex biological matrices like sputum, overcoming the limitations of less specific methods like UV detection or immunoassays.[9][10]

This application note provides a comprehensive, field-proven protocol for the quantification of total Isodesmosine in human sputum. The methodology details sputum collection, sample hydrolysis to liberate peptide-bound IDS, solid-phase extraction (SPE) for sample cleanup, and quantification using an isotope-dilution LC-MS/MS method.

Principle of the Method

The accurate quantification of total Isodesmosine from the complex sputum matrix requires a multi-step approach. The workflow is designed to ensure maximum recovery, removal of interfering substances, and precise measurement.

-

Acid Hydrolysis: Sputum samples are first subjected to strong acid hydrolysis at an elevated temperature. This critical step cleaves the peptide bonds of elastin fragments, liberating the total pool of DES and IDS cross-links.[5][11][12][13] A stable isotope-labeled (SIL) internal standard, such as d4-Desmosine, is added prior to hydrolysis to correct for any analyte loss during the subsequent sample preparation steps and to account for matrix effects during MS analysis.[1][14][15]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then purified using a cation-exchange SPE cartridge.[11][16] This step isolates the positively charged DES and IDS from the complex hydrolysate, concentrating the analytes and removing matrix components that could interfere with the LC-MS/MS analysis.

-

LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode. The analytes are chromatographically separated from potential isomers and contaminants before being detected by the mass spectrometer. The SRM technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native Isodesmosine and the SIL internal standard.[5][12] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting it against a calibration curve prepared with known standards.

Experimental Workflow Diagram

Caption: Overall workflow for Isodesmosine analysis in sputum.

Materials and Methods

Reagents and Standards

-

Isodesmosine (IDS) and Desmosine (DES) standards (Elastin Products Co.)

-

Stable Isotope-Labeled Internal Standard (IS), e.g., d4-Desmosine or 13C3,15N1-Isodesmosine[1][17]

-

Hydrochloric Acid (HCl), 6N and 12N (TraceMetal Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Heptafluorobutyric Acid (HFBA) (LC-MS Grade)

-

Acetic Acid (LC-MS Grade)

-

Acetonitrile (ACN) (LC-MS Grade)

-

Methanol (MeOH) (LC-MS Grade)

-

Ultrapure Water (18.2 MΩ·cm)

Equipment and Consumables

-

Tandem Mass Spectrometer with ESI source

-

High-Performance Liquid Chromatography (HPLC) system

-

Cation-Exchange SPE Cartridges (e.g., Waters MCX or CF1 cellulose)[11][12]

-

SPE Vacuum Manifold

-

Heating block or oven capable of 110°C

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Autosampler vials and caps

Detailed Experimental Protocol

Sputum Sample Collection and Pre-treatment

Sputum can be collected spontaneously or induced by inhalation of nebulized hypertonic saline.[11][18]

-

Collect 0.5 to 1.0 mL of sputum in a sterile container.

-

For induced sputum, follow established clinical procedures using a 3% sodium chloride aerosol.[11]

-

Homogenize the sputum sample by gentle vortexing.

-

Store samples at -80°C until analysis to ensure stability.

Acid Hydrolysis

This step is performed to measure total Isodesmosine by liberating it from peptide fragments.

-

Aliquot 0.5 mL of the homogenized sputum sample into a 4 mL glass vial.

-

Spike the sample with the internal standard (e.g., d4-Desmosine) to a final concentration of 5-10 ng/mL. The IS corrects for variability in hydrolysis, extraction, and MS detection.[14][19]

-

Add an equal volume (0.5 mL) of concentrated HCl (12N) to achieve a final concentration of 6N.[11][12]

-

Displace the air in the vial with a stream of nitrogen to prevent oxidation, cap the vial tightly.

-

Place the vial in a heating block or oven at 110°C for 24 hours.[11][12]

-

After hydrolysis, allow the sample to cool to room temperature. Centrifuge at 3,000 x g for 5 minutes to pellet any particulate matter.

Solid-Phase Extraction (SPE)

SPE is used to clean up and concentrate the analyte of interest.[16][20][21][22] A cation-exchange mechanism is ideal for retaining the positively charged Isodesmosine.

-

Conditioning: Condition a cation-exchange SPE cartridge by passing 3 mL of Methanol, followed by 3 mL of Ultrapure Water. Do not let the cartridge run dry.[11]

-

Loading: Load the supernatant from the hydrolyzed sample (Step 2.6) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 3 mL of Ultrapure Water, 3 mL of Methanol, and 3 mL of 0.1 M HCl. This removes salts and other hydrophilic and hydrophobic interferences while the analyte remains bound to the sorbent.[11]

-

Elution: Elute the Isodesmosine and the internal standard from the cartridge using 3 mL of 2 M HCl into a clean collection tube.[11]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 45°C. Reconstitute the dry residue in 100 µL of the initial LC mobile phase (e.g., 95% Solvent A).[11] Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The isomers DES and IDS are separated by HPLC and quantified by tandem mass spectrometry.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition | Causality/Rationale |

| Column | Cation-Exchange, e.g., Waters IC-Pak Cation M/D (150 x 2.1 mm, 5 µm)[11] | Provides excellent retention and separation for the positively charged DES and IDS isomers. |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.01% HFBA, pH 3.1 (adjusted with Acetic Acid) | The ion-pairing agent (HFBA) and low pH ensure good peak shape and retention on the column. |

| Mobile Phase B | Acetonitrile (ACN) | Organic solvent used to elute the analytes. |

| Gradient | Isocratic: 95% A / 5% B[11] | Simple and robust separation for the target analytes. |

| Flow Rate | 0.3 mL/min | Optimal for the column dimensions to achieve good separation efficiency. |

| Column Temperature | 40°C | Improves peak shape and reduces run-to-run retention time variability.[11] |

| Injection Volume | 10 µL | A standard volume to ensure reproducibility. |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Condition | Causality/Rationale |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | DES and IDS are basic molecules that readily form positive ions. |

| Capillary Voltage | 3.2 kV | Optimizes the formation of gas-phase ions.[11] |

| Source Temperature | 120°C | Controls the desolvation process.[11] |

| Desolvation Temp | 400°C | Ensures complete evaporation of the mobile phase.[11] |

| Monitoring Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |

Table 3: Selected Reaction Monitoring (SRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Isodesmosine / Desmosine | 526.3 | 397.1 | Primary transition for quantification, highly specific fragment.[5][6] |

| Isodesmosine / Desmosine | 526.3 | 481.3 | Confirmation transition, loss of a carboxyl group.[5][6][23] |

| d4-Desmosine (IS) | 530.3 | 400.1 + 401.1 | Quantification transitions for the deuterated internal standard.[1] |

| d5-Desmosine (IS) | 531.3 | 402.1 / 486.3 | Alternative deuterated internal standard transitions.[6] |

Data Analysis and Validation

Quantification

A calibration curve is constructed by analyzing a series of standards of known Isodesmosine concentrations (e.g., 0.1 to 50 ng/mL) containing a fixed amount of the internal standard. The peak area ratio of the analyte (IDS) to the internal standard (IS) is plotted against the concentration. The concentration of IDS in the sputum samples is then determined from this curve using the measured analyte/IS peak area ratio.

Method Performance

The use of a stable isotope-labeled internal standard is a self-validating system that ensures trustworthiness. Because the SIL standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement.[14][15] This ensures that the analyte/IS ratio remains constant, leading to high accuracy and precision.

Table 4: Representative Method Performance Data

| Matrix | Recovery (%) | Reproducibility (Imprecision, %) | Limit of Quantification (LOQ) | Reference |

| Sputum | 87 ± 11% | 10% | 0.1 ng/mL | [Ma S, et al. 2011][5][12] |

| Plasma | 94 ± 9% | 9% | 0.1 ng/mL | [Ma S, et al. 2011][5][12] |

| Urine | 99 ± 8% | 8% | 0.1 ng/mL | [Ma S, et al. 2011][5][12] |

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of total Isodesmosine in sputum. The protocol, which incorporates acid hydrolysis and solid-phase extraction, provides the necessary sensitivity and specificity to measure this key biomarker of elastin degradation. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility, making this method suitable for clinical research and drug development studies aimed at monitoring lung diseases like COPD. This standardized approach can be widely applied to investigate diseases involving the degradation of elastic tissue.[5][12]

References

-

Ma, S., Lieberman, S., Turino, G. M., & Lin, Y. Y. (2003). The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum. Proceedings of the National Academy of Sciences, 100(22), 12941-12943. [Link]

-

Gottipati, A., Nsengimana, J., & Wysocki, V. H. (2018). Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry. Analytical and bioanalytical chemistry, 410(26), 6881–6889. [Link]

-

Ma, S., Turino, G. M., & Lin, Y. Y. (2011). Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation. Journal of Chromatography B, 879(21), 1893-1898. [Link]

-

Ma, S., Turino, G. M., & Lin, Y. Y. (2011). Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC–MS/MS as biomarkers for elastin degradation. Dupuytren Research Group. [Link]

-

Nakamura, T., Sato, T., & Usuki, T. (2021). Accelerating isotope dilution LC-MS-based desmosine quantification for estimating elastin turnover. Analytical Biochemistry, 614, 114030. [Link]

-

Ma, S., Lieberman, S., Turino, G. M., & Lin, Y. Y. (2003). The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum. PubMed. [Link]

-

Sato, T., Narita, T., & Usuki, T. (2015). [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation. Bioorganic & medicinal chemistry letters, 25(10), 2046–2049. [Link]

-

Bioanalysis Zone. (n.d.). Correlation between LC–MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Bioanalysis Zone. [Link]

-

Luisetti, M., & Ma, S. (2005). Desmosine as a biomarker of elastin degradation in COPD: current status and future directions. European Respiratory Journal, 26(4), 563-566. [Link]

-

Nakamura, T., Sato, T., & Usuki, T. (2021). Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. PLoS ONE, 16(9), e0257552. [Link]

-

Krasinska, K. M., Milla, C., Lynch, S. R., & Chien, A. S. (n.d.). Practical comparison of LC-MS/MS-based workflows for quantitation of desmosine and isodesmosine in urine – potential lung damage biomarkers in premature infants. Stanford University Mass Spectrometry. [Link]

-

Stone, P. J., & Snider, G. L. (1990). How a test for elastic fiber breakdown products in sputum could speed development of a treatment for pulmonary emphysema. The American review of respiratory disease, 141(3), 787–789. [Link]

-

Turino, G. M., Ma, S., Lin, Y. Y., & Cantin, A. (2007). Measurements of desmosine and isodesmosine by mass spectrometry in COPD. Chest, 131(5), 1465-1471. [Link]

-

ResearchGate. (n.d.). Comparison of three analytical methods of desmosine (DES; # ) and isodesmosine (IDES; " ) in 0.5 mL of plasma from a chronic obstructive pulmonary disease patient. ResearchGate. [Link]

-

Davis, N. R., & Anwar, R. A. (1970). Mechanism of formation of desmosine and isodesmosine cross-links of elastin. Journal of the American Chemical Society, 92(12), 3778-3782. [Link]

-

Clinical Laboratory International. (n.d.). Desmosine as a biomarker of elastin degradation. Clinical Laboratory International. [Link]

-

Hashmi, M. F., & Modi, P. (2023). Sputum Analysis. In StatPearls. StatPearls Publishing. [Link]

-

Turino, G. M. (2012). Elastin Degradation: An Effective Biomarker in COPD. Dupuytren Research Group. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

Krishnan, T. R., & Ibraham, I. (1994). Solid-phase extraction technique for the analysis of biological samples. Journal of pharmaceutical and biomedical analysis, 12(3), 287–294. [Link]

-

Schultz, L., et al. (2021). An Innovative Protocol for Metaproteomic Analyses of Microbial Pathogens in Cystic Fibrosis Sputum. Frontiers in Microbiology. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical and bioanalytical chemistry, 391(6), 1983–1987. [Link]

-

MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

-

Duquesne Scholarship Collection. (n.d.). Novel Solid-Phase Extraction Techniques for Biological and Environmental Analysis Using Isotope Dilution Mass Spectrometry. Duquesne Scholarship Collection. [Link]

Sources

- 1. Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How a test for elastic fiber breakdown products in sputum could speed development of a treatment for pulmonary emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dupuytrens.org [dupuytrens.org]

- 5. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation [pubmed.ncbi.nlm.nih.gov]

- 6. Accelerating isotope dilution LC-MS-based desmosine quantification for estimating elastin turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurements of desmosine and isodesmosine by mass spectrometry in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desmosine as a biomarker of elastin degradation - Clinical Laboratory int. [clinlabint.com]

- 9. researchgate.net [researchgate.net]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dupuytrens.org [dupuytrens.org]

- 13. The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. Solid-phase extraction technique for the analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]

- 21. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]

- 22. dsc.duq.edu [dsc.duq.edu]

- 23. mass-spec.stanford.edu [mass-spec.stanford.edu]

Troubleshooting & Optimization

Technical Support Center: Isodesmosine ELISA Kits

Topic: Troubleshooting & Optimization for Elastin Degradation Analysis

Audience: Researchers, Biochemists, and Drug Development Scientists

Core Directive: The Chemistry Dictates the Protocol

Isodesmosine (DES/IDES) quantification is not a standard protein ELISA. It is a measurement of a cross-linking amino acid released only after the complete destruction of the parent protein (Elastin).

The single most common cause of assay failure is not the kit itself, but the sample preparation.

If you do not hydrolyze your sample with hot acid, the antibody cannot access the epitope. If you do not neutralize the acid correctly, the antibody will denature. This guide synthesizes field-proven protocols with rigorous troubleshooting logic.

Part 1: Sample Preparation (The Critical Failure Point)

The "Total Isodesmosine" Hydrolysis Protocol

Context: Elastin is an insoluble, highly durable protein.[1] Enzymatic digestion (e.g., elastase) often leaves cross-links protected within hydrophobic domains. Acid hydrolysis is the gold standard for releasing free Isodesmosine for detection.

Step-by-Step Methodology

-

Sample Collection:

-

Tissue (Aorta/Lung): Mince into <1mm³ pieces. Wash with PBS to remove blood. Defat with acetone if lipid content is high.

-

Urine/Sputum: Centrifuge to remove debris.

-

-

Acidification:

-

Add 6M HCl (final concentration) to the sample.

-

Ratio: Use approx. 1 mL acid per 10-20 mg wet tissue.

-

-

Hydrolysis (The "Black Box"):

-

Incubate at 110°C for 24–72 hours in a sealed, screw-cap polypropylene tube or glass vial with Teflon liner.

-

Warning: Do not use polystyrene; it will melt.

-

-

Evaporation & Neutralization:

-

Option A (SpeedVac): Evaporate the acid to dryness. Reconstitute in Assay Buffer (PBS pH 7.4).

-

Option B (Liquid Neutralization): Add NaOH to neutralize to pH 7.0–7.4.

-

Critical Check: Use pH paper to verify. If pH < 6.0, antibody binding will be inhibited. If pH > 8.0, the plate coating may strip.

-

Visualizing the Workflow

The following diagram illustrates the critical path from sample to data, highlighting the mandatory hydrolysis step often missed by novices.

Caption: The Isodesmosine extraction workflow. The "Failure Zone" indicates where 80% of errors occur due to incomplete hydrolysis or improper pH neutralization.

Part 2: Troubleshooting Hub (Q&A Format)

Category A: Signal & Sensitivity Issues

Q1: I have low or no signal, even in my positive controls. Is the antibody dead?

-

Diagnosis: Before blaming the antibody, check the Assay Format . Isodesmosine kits are almost exclusively Competitive ELISAs .

-

Sandwich ELISA: Signal

Concentration. -

Competitive ELISA: Signal is inversely proportional to Concentration.

-

-

Interpretation: A "low signal" (low OD) actually means high concentration of Isodesmosine.

-

Action: If your Optical Density (OD) is low across the board:

-

Check if you added the HRP-conjugate to all wells.

-

Check if the TMB substrate was protected from light.

-

The Salt Effect: If you neutralized HCl with NaOH, the high salt concentration (NaCl) might inhibit antibody binding. Try diluting the sample 1:2 or 1:5 in Assay Buffer to reduce ionic strength.

-

Q2: My standard curve is flat. What happened?

-

Root Cause: Usually pH mismatch.

-

Mechanism: The capture antibody is coated on the plate.[2] If your hydrolyzed sample is still acidic (pH < 5), it can denature the coated antibody or the HRP-conjugate.

-

Validation: Spot 2 µL of your prepared sample on litmus paper. It must be neutral.

Category B: Specificity & Cross-Reactivity[1][3][4][5]

Q3: Does this kit distinguish between Desmosine (DES) and Isodesmosine (IDES)?

-

Technical Reality: Rarely.

-

Explanation: DES and IDES are structural isomers (pyridinium ring cross-links).[2][3] Most polyclonal antibodies raised against IDES will cross-react significantly with DES (and vice versa).

-

Recommendation: Treat the result as "Total Desmosines" (DES + IDES). This is scientifically acceptable as both are biomarkers of mature elastin degradation [1][2].

-

Pro Tip: If you require absolute separation, you must use LC-MS/MS, not ELISA. However, ELISA correlates well (r > 0.[2][4][5][6][7]9) with LC-MS/MS for total desmosine trends [3].

Q4: I am testing serum/plasma. Why are my readings so erratic?

-

Cause: Matrix Interference (Protein Binding).

-

Mechanism: Albumin and other serum proteins can mask Isodesmosine or bind non-specifically to the plate.

-

Solution:

-

Protein Precipitation: Add acetonitrile (1:1), vortex, centrifuge, and use the supernatant (evaporated and reconstituted).

-

Dilution: Serum samples often require a 1:10 dilution to dilute out interfering factors.

-

Category C: Data Analysis & Validation

Q5: How do I normalize my urinary Isodesmosine data?

-

Standard: You must normalize to Creatinine.

-

Reasoning: Urine concentration varies with hydration. Raw ng/mL values are meaningless.

-

Formula:

Part 3: Comparative Data & Interferents

Common Interferents in Hydrolyzed Samples

| Interferent | Source | Effect on ELISA | Remediation |

| Residual HCl | Hydrolysis Step | Denatures Antibody; False High OD (in competitive assay) | Evaporate to dryness; Wash vessel with buffer. |

| High Salt (NaCl) | Neutralization (HCl + NaOH) | Inhibits Ab-Ag binding; Reduces Sensitivity | Dilute sample 1:2 or 1:5; Use SpeedVac instead of NaOH. |

| Lipids | Fatty Tissue (Skin/Aorta) | Blocks surface binding; High Background | Defat tissue with Acetone/Chloroform before hydrolysis. |

| Charred Debris | Over-heating tissue | Particulates interfere with light path | Filter (0.22 µm) or Centrifuge (10,000g) post-hydrolysis. |

Part 4: Advanced Troubleshooting Logic Tree

Use this decision matrix to diagnose assay failures systematically.

Caption: Logic tree for Competitive ELISA. Note that in competitive assays, High OD = Low Analyte, and Low OD = High Analyte.

References

-

Ma, S., Lin, Y. Y., & Turino, G. M. (2007).[8] Measurement of desmosine and isodesmosine by mass spectrometry in COPD. Chest, 131(5), 1363–1371.

-

Luisetti, M., Ma, S., Iadarola, P., et al. (2008). Desmosine as a biomarker of elastin degradation in COPD: current status and future directions. European Respiratory Journal, 32(4), 1146-1157.

-

Araki, A., Takano, M., Yamazaki, T., et al. (2025).[2] Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Bioanalysis, 17(18), 1145-1149.[6]

-

Starcher, B. (2000). Lung elastin and matrix.[2][7][8][9][10] Chest, 117(5_suppl_1), 229S-234S.

Sources

- 1. WO2013158389A1 - Elisa assay kit, elisa for determining desmosine levels from urine samples and diagnostic urine assays for aneurysms - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Matrix elastin: a promising biomarker for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Desmosine as a biomarker of elastin degradation - Clinical Laboratory int. [clinlabint.com]

Technical Support Center: Optimizing Acid Hydrolysis for Isodesmosine Release

Introduction: The Stability Paradox

Isodesmosine (IDES) and Desmosine (DES) are pyridinium cross-links unique to mature elastin.[1] They are the "gold standard" biomarkers for elastin degradation in COPD, aortic aneurysms, and skin aging.

The Challenge: IDES is exceptionally stable chemically, but the elastin matrix is notoriously hydrophobic and resistant to proteolysis. "Releasing" IDES requires breaking the peptide bonds of the valine/alanine-rich hydrophobic domains surrounding the cross-links without degrading the pyridinium ring itself.

This guide moves beyond the textbook 24-hour hydrolysis, offering optimized workflows for high-throughput labs and troubleshooting for complex matrices like lung tissue, aorta, and plasma.

Core Protocols: The "Gold Standard" vs. High-Throughput

Protocol A: The Reference Standard (Conventional Hydrolysis)

Best for: Valuable tissue samples (Lung, Aorta) where maximum recovery is critical and throughput is secondary.

| Parameter | Specification | Technical Rationale |